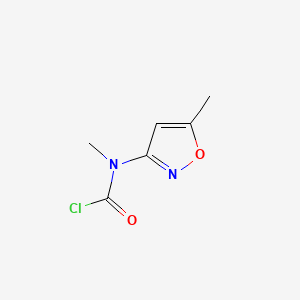

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride: is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride typically involves the reaction of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like phosgene, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, carbamides, or thiocarbamates.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Low temperatures for substitution reactions, aqueous conditions for hydrolysis.

Major Products:

Substitution Products: Carbamates, carbamides, thiocarbamates

Hydrolysis Product: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamic acid.

Scientific Research Applications

Chemistry: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .

Biology and Medicine: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is not well-documented. as a carbamoyl chloride, it is likely to act as an acylating agent, reacting with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or modification of receptor functions .

Comparison with Similar Compounds

- N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

- 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Uniqueness: N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is unique due to its reactive carbamoyl chloride group, which allows it to participate in a variety of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoylchloride is a chemical compound with the molecular formula C6H7ClN2O2. This compound is of interest due to its potential biological activities and applications in organic synthesis. This article discusses its structural properties, biological activity, and relevant research findings.

Structural Information

The compound features a carbamoyl chloride functional group, which is known for its reactivity with nucleophiles. The structure can be represented using the following SMILES notation: CC1=CC(=NO1)N(C)C(=O)Cl .

Molecular Characteristics

Biological Activity

While specific literature on the biological activity of this compound is limited, compounds with similar structures often exhibit notable biological properties. Here are some observed activities relevant to this compound:

1. Antimicrobial Activity

Compounds containing oxazole rings have been reported to possess antimicrobial properties. Research indicates that derivatives of oxazole can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes .

2. Enzyme Inhibition

Carbamoyl chlorides are known to act as enzyme inhibitors. They can modify active sites of enzymes through acylation, potentially leading to therapeutic applications in treating diseases caused by enzyme dysregulation.

3. Cytotoxicity

Some studies suggest that oxazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells, although specific data on this compound remains sparse .

Case Study 1: Antimicrobial Properties

A study investigating various oxazole derivatives found that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli. While this compound was not directly tested, its structural similarity suggests potential efficacy in similar assays.

Case Study 2: Enzyme Inhibition Mechanism

Research into carbamoyl chlorides has shown that they can effectively inhibit serine proteases by covalently modifying the serine residue at the active site. This mechanism opens avenues for developing therapeutic agents targeting protease-related diseases.

Research Findings

Despite limited direct studies on this compound, its structural characteristics align with known biological activities of related compounds. The following findings summarize relevant research:

- Reactivity : The carbamoyl chloride group is highly electrophilic and reactive towards nucleophiles such as amines and alcohols, facilitating various chemical reactions essential for drug development.

- Potential Applications : Given its reactivity and structural features, this compound could serve as a precursor in synthesizing biologically active molecules or as a lead compound for further modifications aimed at enhancing biological activity.

Properties

Molecular Formula |

C6H7ClN2O2 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride |

InChI |

InChI=1S/C6H7ClN2O2/c1-4-3-5(8-11-4)9(2)6(7)10/h3H,1-2H3 |

InChI Key |

YCTQLWIRUDXNBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)N(C)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.